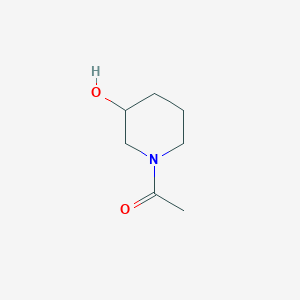

1-(3-羟基哌啶-1-基)乙酮

描述

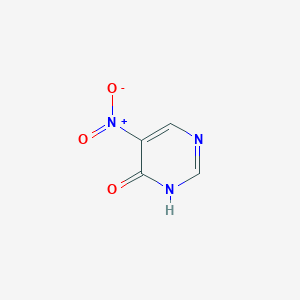

The compound 1-(3-Hydroxypiperidin-1-yl)ethanone is a derivative of piperidine with a hydroxy group and an ethanone moiety attached to the nitrogen-containing ring. While the provided papers do not directly discuss this exact compound, they provide insights into similar compounds with substituted piperidine rings and ethanone groups. These studies offer valuable information on the molecular structure, synthesis, and potential applications of such compounds.

Synthesis Analysis

The papers do not provide direct information on the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone. However, an Ullmann reaction, which is a method used to form carbon-carbon bonds between aromatic compounds, was mentioned in the synthesis of a related compound, leading to an unexpected by-product identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone . This suggests that similar synthetic routes could potentially be applied to the synthesis of 1-(3-Hydroxypiperidin-1-yl)ethanone, with careful consideration of reaction conditions to avoid by-products.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(3-Hydroxypiperidin-1-yl)ethanone has been investigated using various techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT) . These studies reveal that the geometrical parameters of such molecules are consistent with theoretical predictions, and the spatial arrangement of the substituents can significantly affect the molecular packing and stability.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving 1-(3-Hydroxypiperidin-1-yl)ethanone. However, the presence of a carbonyl group in similar compounds has been shown to be a reactive site, as indicated by molecular electrostatic potential (MEP) studies . The negative charge on the carbonyl group suggests it could be a site for electrophilic attack, while positive regions on the nitrogen atoms could be sites for nucleophilic attack.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 1-(3-Hydroxypiperidin-1-yl)ethanone have been explored through crystallographic studies and computational analyses. These compounds exhibit polymorphism and phase transitions, which are influenced by noncovalent interactions and molecular conformations . The vibrational and structural observations provide insights into the characteristic frequencies and reliable conformational analysis of these molecules . Additionally, the nonlinear optical properties of such compounds have been evaluated, suggesting potential applications in the field of nonlinear optics .

科学研究应用

合成和表征

合成技术:化合物1-(4-(6-氟苯并[d]异噁唑-3-基)哌啶-1-基)-2-(4-(羟甲基)-1H-1,2,3-三唑-1-基)乙酮,是1-(3-羟基哌啶-1-基)乙酮的衍生物,通过点击化学方法合成,收率良好。该合成过程涉及红外光谱、核磁共振和质谱研究以表征化合物(Govindhan et al., 2017)。

电化学合成:研究电化学氧化作为合成新苯基哌嗪衍生物的方法,起始物为1-(4-(4-羟基苯基)哌嗪-1-基)乙酮。该过程采用循环伏安法和控制电位库仑法(Nematollahi & Amani, 2011)。

晶体结构分析:使用Hirshfeld表面计算方法分析化合物的晶体结构和相互作用。这有助于确认与1-(3-羟基哌啶-1-基)乙酮相关的合成化合物的结构(Govindhan et al., 2017)。

生物应用和药代动力学

细胞毒性评估:评估合成化合物的细胞毒性,如1-(3-羟基哌啶-1-基)乙酮的衍生物,有助于了解它们在医学应用中的潜力(Govindhan et al., 2017)。

药代动力学洞察:利用荧光光谱法进行新合成分子与人血清白蛋白之间的结合分析。这提供了有关化合物药代动力学特性的洞察,表明它们在生物应用中的潜力(Govindhan et al., 2017)。

抗菌活性:对1-(3-羟基哌啶-1-基)乙酮的一些衍生物进行了抗菌活性测试,针对革兰氏阳性和革兰氏阴性细菌,突显了它们在制药应用中的潜力(Wanjari, 2020)。

药物开发和受体研究

NMDA受体拮抗剂:针对1-(1H-吲哚-3-基)-2-(4-苯基哌啶-1-基)乙酮衍生物的研究集中在靶向GluN2B含有的NMDA受体上,其中一些显示出对σ受体的选择性亲和力。这些发现对于开发针对中枢神经系统疾病的新药物具有重要意义(Gitto et al., 2014)。

双效神经保护剂:一些吲哚衍生物,包括与1-(3-羟基哌啶-1-基)乙酮相关的化合物,展示了对NMDA受体的配体亲和力和抗氧化性质。这种双重效应表明在神经保护药物开发中的潜在应用(Buemi et al., 2013)。

安全和危害

属性

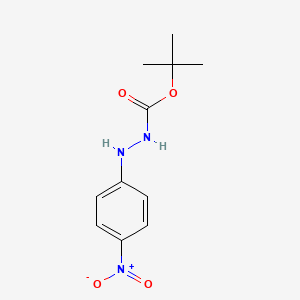

IUPAC Name |

1-(3-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFMTRPNNXNQRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619635 | |

| Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxypiperidin-1-yl)ethanone | |

CAS RN |

4045-27-6 | |

| Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,2,2-Trifluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1343008.png)